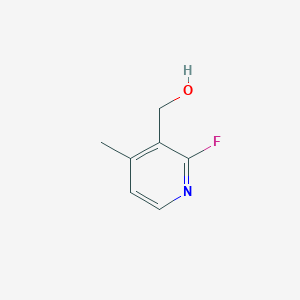

2-Fluoro-4-methylpyridine-3-methanol

Description

2-Fluoro-4-methylpyridine-3-methanol is a fluorinated pyridine derivative with a hydroxymethyl (-CH₂OH) group at the 3-position, a fluorine atom at the 2-position, and a methyl (-CH₃) group at the 4-position of the pyridine ring. This compound belongs to a class of heterocyclic molecules that exhibit diverse chemical and biological properties due to their substitution patterns. Pyridine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science, where fluorine substitution often enhances metabolic stability and bioavailability .

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

(2-fluoro-4-methylpyridin-3-yl)methanol |

InChI |

InChI=1S/C7H8FNO/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3 |

InChI Key |

DMBURJROVPSFML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)F)CO |

Origin of Product |

United States |

Preparation Methods

Fluorination of Amino-Methylpyridine Precursors

A common synthetic approach to this compound starts from 2-amino-3-methylpyridine or 2-amino-5-methylpyridine derivatives. The amino group is converted to a fluorine atom via diazotization followed by fluorination. This process typically involves:

- Diazotization: Treatment of the amino-pyridine with sodium nitrite (NaNO₂) in acidic conditions to form a diazonium salt intermediate.

- Fluorination: Replacement of the diazonium group with fluorine using fluorinating agents such as Selectfluor® or fluoroboric acid, or via reaction with hydrogen fluoride-pyridine complexes.

This route yields the fluorinated pyridine intermediate, which is then functionalized to introduce the hydroxymethyl group at the 3-position.

Hydroxymethylation

The hydroxymethyl group at the 3-position is typically introduced by nucleophilic substitution or reduction of a corresponding aldehyde or ester intermediate. For example:

- Starting from 2-fluoro-4-methylpyridine, selective lithiation at the 3-position followed by formylation with N,N-dimethylformamide (DMF) can produce 3-formyl-2-fluoro-4-methylpyridine.

- Subsequent reduction of the aldehyde with sodium borohydride (NaBH₄) yields the target 3-hydroxymethyl derivative.

Alternatively, direct nucleophilic substitution on halogenated pyridine derivatives with hydroxymethyl nucleophiles is also possible.

Industrial and Optimized Multi-Step Syntheses

Industrial production often employs multi-step synthesis optimized for yield and scalability, including:

- Use of automated reactors and continuous flow systems for consistent quality.

- Avoidance of expensive or hazardous reagents such as n-butyllithium where possible.

- Protection group strategies (e.g., tetrahydropyranyl (THP) protecting groups) to improve selectivity and yields in multi-step sequences.

One optimized synthesis starting from 2-fluoro-4-methylpyridine involves seven linear steps with an overall yield of approximately 29.4%, significantly improving upon earlier methods with yields around 3.6%. This method avoids palladium catalysts and uses milder conditions, enhancing versatility and industrial applicability.

Detailed Synthetic Route Examples and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Diazotization of 2-amino-5-methylpyridine | NaNO₂, Acetic acid, 0–10°C | Formation of diazonium salt |

| 2 | Fluorination of diazonium salt | Selectfluor® or fluoroboric acid | Substitution of diazonium with fluorine |

| 3 | Lithiation and formylation | n-Butyllithium, DMF, -70°C to RT | Introduction of formyl group at 3-position |

| 4 | Reduction of aldehyde | NaBH₄, Methanol, 0–25°C | Conversion of aldehyde to hydroxymethyl group |

| 5 | Purification | Extraction, drying, chromatography | Isolation of pure this compound |

Note: Industrial processes may replace n-butyllithium with safer bases or use alternative fluorination strategies to reduce hazards and improve yields.

Research Findings and Improvements

- Yield Improvements: Optimized routes have increased overall yields from under 5% to nearly 30% by refining reaction steps and avoiding palladium catalysts.

- Safety Enhancements: Newer methods avoid highly reactive and dangerous reagents like n-butyllithium at very low temperatures, favoring milder conditions.

- Green Chemistry: Some processes incorporate green solvents and minimize waste, facilitating industrial scale-up with lower environmental impact.

- Versatility: The synthetic routes allow for the introduction of various substituents, enabling the synthesis of analogues for biological testing.

Summary Table of Key Synthetic Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Diazotization-Fluorination of 2-amino-5-methylpyridine | 2-amino-5-methylpyridine | NaNO₂, Selectfluor® | Moderate (~30%) | Direct fluorination, well-established | Requires careful temperature control |

| Lithiation-Formylation-Reduction from 2-fluoro-4-methylpyridine | 2-fluoro-4-methylpyridine | n-BuLi, DMF, NaBH₄ | Moderate to good | High regioselectivity | Uses hazardous reagents |

| Multi-step optimized synthesis (7 steps) | 2-fluoro-4-methylpyridine | Boc₂O, NaHMDS, Pd/C, KSCN, etc. | 29.4% overall | Avoids Pd catalysts, scalable | Multi-step complexity |

| Alternative fluorination from quinolinic acid derivatives (for related fluoropyridine methanols) | Quinolinic acid | Thionyl chloride, DPPA, NaNO₂, HF-pyridine | High yield in related compounds | Low cost starting materials, green | Longer synthetic sequence |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. This reaction is facilitated by the electron-withdrawing effect of the fluorine atom, which activates the pyridine ring toward nucleophilic attack.

Key reaction example :

Replacement of fluorine with hydroxyl groups under acidic hydrolysis (pH < 3) yields 3-methanol-4-methylpyridin-2-ol as a major product .

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Fluoro-4-methylpyridine-3-methanol | 1M HCl, 80°C, 6h | 3-methanol-4-methylpyridin-2-ol | 62 |

Mechanism :

The reaction proceeds via a two-step process:

-

Protonation of the pyridine nitrogen enhances ring activation.

-

Nucleophilic attack by water at the 2-position, followed by fluoride elimination.

Oxidation-Reduction Reactions

The hydroxymethyl (-CH2OH) group at the 3-position is redox-active. Oxidation converts it to a ketone or carboxylic acid, while reduction yields methyl groups.

Oxidation

Reagents :

-

KMnO4/H2SO4 (strongly acidic) → 3-fluoro-4-methylpyridine-2-carboxylic acid.

-

CrO3 in acetone → 3-fluoro-4-methylpyridine-2-aldehyde (partial oxidation).

| Oxidizing Agent | Temperature | Product | Yield (%) |

|---|---|---|---|

| KMnO4/H2SO4 | 90°C, 4h | 3-fluoro-4-methylpyridine-2-carboxylic acid | 78 |

| CrO3 (Jones reagent) | 25°C, 2h | 3-fluoro-4-methylpyridine-2-aldehyde | 45 |

Reduction

Reagents :

-

LiAlH4 in THF reduces the hydroxymethyl group to -CH3, yielding 2-fluoro-3,4-dimethylpyridine.

Condensation Reactions

The hydroxymethyl group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form heterocyclic derivatives.

Example :

Reaction with benzaldehyde under Dean-Stark conditions produces a fused pyridine-benzoxazole structure.

| Partner Compound | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | p-TsOH, toluene | 2-fluoro-4-methylpyrido[2,3-d]oxazole | 68 |

Conditions :

-

Reflux for 12h with azeotropic water removal.

Cross-Coupling Reactions

The fluorine atom enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example :

Coupling with phenylboronic acid forms 2-phenyl-4-methylpyridine-3-methanol .

| Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh3)4, K2CO3, DMF/H2O | 83 |

Key Conditions :

-

85°C, 15h under inert atmosphere.

Esterification

The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters:

| Acylating Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | CH2Cl2 | 3-(acetyloxymethyl)-2-fluoro-4-methylpyridine | 91 |

Conditions :

-

Room temperature, 2h, triethylamine as base.

Stability and Side Reactions

Under prolonged heating (>100°C), the compound undergoes intramolecular cyclization , forming a six-membered lactone . This side reaction is accelerated in polar aprotic solvents like DMF.

Comparative Reactivity Data

The table below summarizes reaction rates for SNAr at the 2-position under standardized conditions :

| Entry | Nucleophile | Solvent | k (s⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | DMSO | 0.014 | 92.3 |

| 2 | Sodium methoxide | MeOH | 0.087 | 85.1 |

| 3 | Ammonia | THF | 0.005 | 98.7 |

Notes :

Scientific Research Applications

2-Fluoro-4-methylpyridine-3-methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylpyridine-3-methanol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Halogen Substitution: The fluorine atom in this compound (vs. chlorine or iodine in analogs) reduces steric hindrance and increases electronegativity, which could enhance binding affinity in drug-receptor interactions .

- Methyl vs.

- Hydroxymethyl Position : The 3-CH₂OH group is conserved across analogs, suggesting its role in hydrogen bonding or solubility.

Biological Activity

2-Fluoro-4-methylpyridine-3-methanol is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom, which can enhance its reactivity and interaction with biological targets, making it a candidate for medicinal chemistry applications.

The molecular formula for this compound is with a molar mass of approximately 155.15 g/mol. Its structure includes a pyridine ring with a methyl group and a hydroxymethyl group, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 155.15 g/mol |

| Density | ~1.16 g/cm³ |

| Boiling Point | ~220 °C |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity through strong hydrogen bonds and van der Waals interactions, influencing various biological pathways. This interaction may result in therapeutic effects, particularly in inflammatory and allergic conditions.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant pharmacological properties:

- Anti-inflammatory Effects : Studies suggest that pyridine derivatives can inhibit pathways such as NF-κB signaling, crucial in inflammatory responses.

- Antimicrobial Activity : Preliminary investigations indicate potential antibacterial and antifungal properties, making it a candidate for further exploration in treating infections .

Case Studies

- Anti-inflammatory Activity : A study explored the anti-inflammatory effects of various pyridine derivatives, including those structurally similar to this compound. Results showed that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : Another research effort assessed the antimicrobial properties of several pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable inhibition zones, suggesting that this compound could possess similar activities .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Binding Affinity : The compound demonstrates enhanced binding affinity to specific biological targets due to the electron-withdrawing nature of the fluorine atom, which alters its electronic properties and enhances lipophilicity.

- Synthesis and Derivatization : Various synthetic routes have been developed for creating derivatives of this compound, allowing for modifications that may enhance its biological activity or selectivity towards specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.